2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Overview
Description
2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a phenylhydrazine moiety linked to an indene-dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of phenylhydrazine with an appropriate indene-dione derivative. One common method involves refluxing a mixture of phenylhydrazine and 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one in methanol for several hours. The reaction mixture is then poured into cold distilled water to precipitate the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones.
Scientific Research Applications
2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Hydrazones are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Phenylhydrazine Derivatives: Similar compounds include various phenylhydrazine derivatives used in organic synthesis and medicinal chemistry.
Uniqueness
2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of an indene-dione framework with a phenylhydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23,25H/b24-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPOUJCYQIPNKJ-HIXSDJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=C(C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176225 | |
Record name | 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-38-3 | |
Record name | 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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